![molecular formula C13H10BNO2 B1278796 (4'-Cyano-[1,1'-biphenyl]-4-yl)boronsäure CAS No. 406482-73-3](/img/structure/B1278796.png)

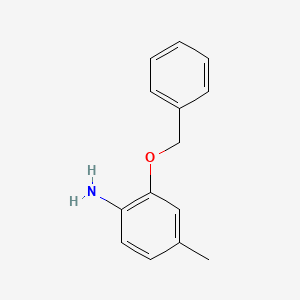

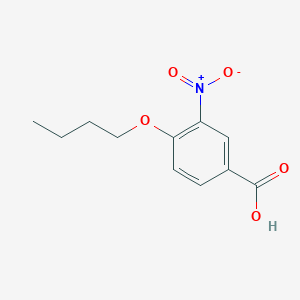

(4'-Cyano-[1,1'-biphenyl]-4-yl)boronsäure

Übersicht

Beschreibung

'(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid' (4-CN-BPBA) is an important organoboron compound that has a wide range of applications in scientific research and lab experiments. This compound has been used in various areas of research, including organic synthesis, medicinal chemistry, materials science, and catalysis.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplung

(4'-Cyano-[1,1'-biphenyl]-4-yl)boronsäure: ist ein entscheidendes Reagenz in der Suzuki-Miyaura (SM)-Kreuzkupplungsreaktion. Diese Reaktion ist ein Eckpfeiler der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Fähigkeit der Verbindung, unter milden Bedingungen eine Transmetallierung mit Palladium(II)-Komplexen zu durchlaufen, macht sie zu einem wertvollen Mittel bei der Synthese von Pharmazeutika, Polymeren und komplexen organischen Molekülen .

Anwendungen in der Sensorik

Boronsäuren, einschließlich [4-(4-Cyanophenyl)phenyl]boronsäure, werden aufgrund ihrer Affinität zu Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen in sensorischen Anwendungen eingesetzt. Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Glukoseüberwachung, die für die Diabetesbehandlung unerlässlich ist, und zur Detektion anderer biologisch relevanter Moleküle genutzt .

Biologische Markierung und Proteinmanipulation

Die Wechselwirkung von Boronsäuren mit Diolen wird auch bei der biologischen Markierung und Proteinmanipulation genutzt. [4-(4-Cyanophenyl)phenyl]boronsäure kann verwendet werden, um Proteine zu modifizieren oder Zellen zu markieren, was die Untersuchung von Zellprozessen und die Entwicklung von Therapeutika unterstützt .

Trennungstechnologien

In der Trenntechnik kann [4-(4-Cyanophenyl)phenyl]boronsäure als Affinitätsreagenz eingesetzt werden. Ihre selektive Bindung an bestimmte Zucker oder Glykoproteine ermöglicht die Reinigung dieser Biomoleküle aus komplexen Gemischen, was sowohl in analytischen als auch in präparativen Anwendungen vorteilhaft ist .

Arzneimittel-Abgabesysteme

Die Boronsäure-Einheit der Verbindung kann reversible kovalente Komplexe mit Diolen bilden, was in Arzneimittel-Abgabesystemen von Vorteil ist. Durch die Veränderung der elektrostatischen oder lipophilen Eigenschaften von Arzneimitteln kann [4-(4-Cyanophenyl)phenyl]boronsäure die Permeation von Arzneimitteln durch biologische Membranen verbessern und so ihre Wirksamkeit steigern .

Entwicklung von Therapeutika

Die einzigartige Reaktivität von Boronsäuren mit Zuckern und anderen diolhaltigen Molekülen hat Auswirkungen auf die Entwicklung von Therapeutika. Beispielsweise könnte [4-(4-Cyanophenyl)phenyl]boronsäure bei der Gestaltung von Molekülen eingesetzt werden, die Enzyme oder Rezeptoren ansprechen, die an der Kohlenhydraterkennung beteiligt sind, was bei Erkrankungen wie Krebs und Infektionskrankheiten von Bedeutung ist .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 apply to it . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

These esters are formed by the reaction of the boronic acid with a diol moiety, often found in biological molecules .

Biochemical Pathways

Boronic acids and their derivatives have been used in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common structural motifs in many pharmaceuticals .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their derivatives can be influenced by ph, with hydrolysis rates increasing at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acids and their derivatives are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their derivatives are only marginally stable in water, and their hydrolysis rates are considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Biochemische Analyse

Biochemical Properties

(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that possess active site serine residues. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .

Cellular Effects

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and can result in changes in gene expression profiles. Moreover, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases and other enzymes involved in critical biochemical pathways. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a critical concentration of the compound is required to achieve desired biochemical outcomes. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

[4-(4-cyanophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKQRYHFHIAGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451756 | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-73-3 | |

| Record name | B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

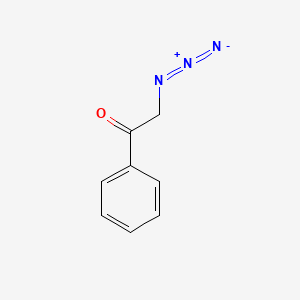

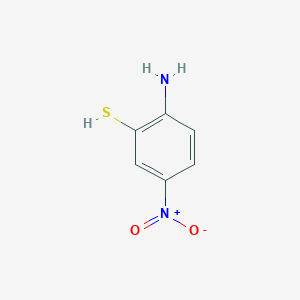

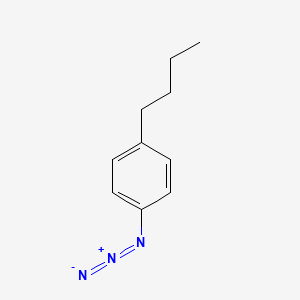

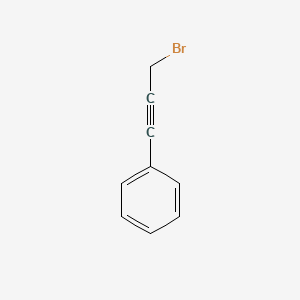

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.